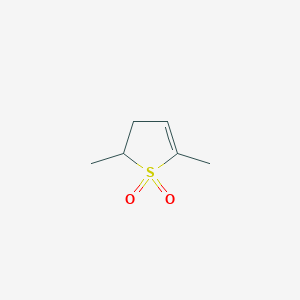![molecular formula C17H21N3OS B14339934 N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide CAS No. 97018-83-2](/img/structure/B14339934.png)
N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide is a heterocyclic compound that features a thiophene ring and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and pyridine moieties in its structure suggests it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide typically involves the condensation of thiophene-2-carbaldehyde with pyridine-3-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene.
Pyridine derivatives: Compounds such as pyridine-2-carboxamide and pyridine-4-carboxamide.
Uniqueness
N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide is unique due to the combination of thiophene and pyridine rings in its structure. This dual presence allows it to exhibit properties characteristic of both moieties, making it a versatile compound for various applications.
Propiedades
Número CAS |
97018-83-2 |
|---|---|
Fórmula molecular |
C17H21N3OS |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H21N3OS/c1-2-3-4-5-9-15(16-10-7-12-22-16)19-20-17(21)14-8-6-11-18-13-14/h6-8,10-13H,2-5,9H2,1H3,(H,20,21)/b19-15+ |
Clave InChI |
CSYPCPMWBSMJDM-XDJHFCHBSA-N |
SMILES isomérico |
CCCCCC/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC=CS2 |
SMILES canónico |
CCCCCCC(=NNC(=O)C1=CN=CC=C1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)

![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
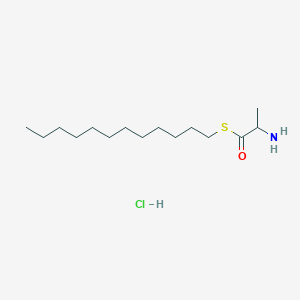

![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
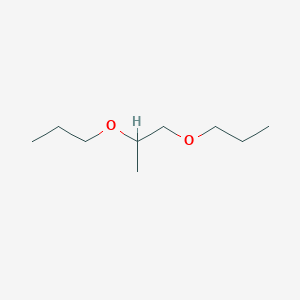
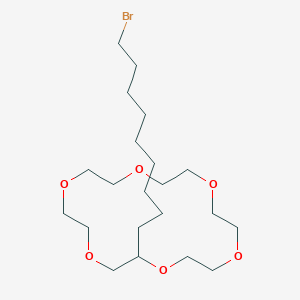
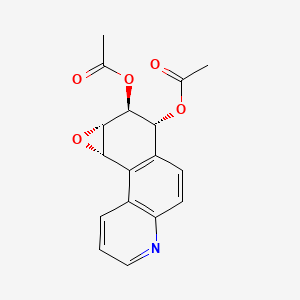
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)
![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)
